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molecular formula C11H12FNO2 B8555210 methyl (5-fluoro-2,3-dihydro-1H-indol-3-yl)-acetate

methyl (5-fluoro-2,3-dihydro-1H-indol-3-yl)-acetate

Cat. No. B8555210
M. Wt: 209.22 g/mol
InChI Key: JCSYLOPFYCLRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08829006B2

Procedure details

Under a nitrogen atmosphere 910 mg (14.5 mmol) sodium cyanoborohydride was added batchwise to 1.0 g (4.83 mmol) methyl (5-fluoro-1H-indol-3-yl)-acetate in 12.5 g acetic acid while cooling slightly. After 2 h stirring at RT another 910 mg (14.5 mmol) sodium cyanoborohydride was added batchwise while cooling slightly. After 3 h stirring at RT the solvent was evaporated down using the rotary evaporator. The residue was taken up in 4M hydrochloric acid and stirred for 30 min. Then the reaction solution was made alkaline with solid potassium carbonate and extracted with dichloromethane (3×). The combined organic phases were dried on sodium sulphate, filtered and evaporated down using the rotary evaporator. The product thus obtained was reacted directly.
Quantity
910 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
solvent
Reaction Step One
Quantity
910 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[F:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][CH:10]=[C:9]2[CH2:15][C:16]([O:18][CH3:19])=[O:17]>C(O)(=O)C>[F:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][CH2:10][CH:9]2[CH2:15][C:16]([O:18][CH3:19])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
910 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=C2C(=CNC2=CC1)CC(=O)OC
Name
Quantity
12.5 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
910 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 3 h stirring at RT the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling slightly
ADDITION
Type
ADDITION
Details
was added batchwise
TEMPERATURE
Type
TEMPERATURE
Details
while cooling slightly
CUSTOM
Type
CUSTOM
Details
was evaporated down
CUSTOM
Type
CUSTOM
Details
the rotary evaporator
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×)
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried on sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
the rotary evaporator
CUSTOM
Type
CUSTOM
Details
The product thus obtained
CUSTOM
Type
CUSTOM
Details
was reacted directly

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
FC=1C=C2C(CNC2=CC1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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